molecular formula C8H16N2O4 B554894 (2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid CAS No. 188016-53-7

(2S)-3-amino-2-(butoxycarbonylamino)propanoic Acid

Cat. No.: B554894
CAS No.: 188016-53-7
M. Wt: 204.22 g/mol
InChI Key: ZRTGKNHMZMLLEV-LURJTMIESA-N
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Description

(2S)-3-Amino-2-(butoxycarbonylamino)propanoic acid is a synthetic amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the α-amino moiety and a free carboxylic acid group. Its stereochemistry at the second carbon (S-configuration) is critical for applications in peptide synthesis and medicinal chemistry, where enantiopurity influences biological activity. The Boc group enhances solubility in organic solvents during synthesis and can be selectively removed under acidic conditions to expose the primary amine for further functionalization.

Properties

IUPAC Name

(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-2-3-4-14-8(13)10-6(5-9)7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTGKNHMZMLLEV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)N[C@@H](CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-3-amino-2-(butoxycarbonylamino)propanoic acid, also known as Boc-β-alanine, is an amino acid derivative with significant potential in medicinal chemistry and biochemistry. This compound is characterized by its butoxycarbonyl protecting group, which is commonly employed in peptide synthesis. Its molecular formula is C₈H₁₆N₂O₄, and it has a molecular weight of approximately 204.22 g/mol. This article explores the biological activities associated with this compound, including its antiviral, antimicrobial, and neuroprotective effects.

  • Molecular Formula: C₈H₁₆N₂O₄
  • Molecular Weight: 204.22 g/mol
  • Appearance: White to almost white powder with high purity (≥95%) in commercial preparations.

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties. For instance, certain β-amino acid heterocycles have been shown to act as neuraminidase inhibitors, which are crucial for the replication of viruses such as influenza. In a study involving compound A-87380, a derivative of this amino acid, the IC50 value was found to be 50 μM against neuraminidase activity . This suggests that modifications to the β-amino acid structure can lead to compounds with significant antiviral potential.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have been documented in various studies. Some derivatives have demonstrated significant activity against a range of bacterial strains. For example, a study synthesized several compounds from this amino acid and evaluated their antimicrobial activity, revealing promising results against specific pathogens .

Neuroprotective Effects

Certain analogs of this compound have been investigated for their neuroprotective properties. These compounds were tested for their ability to protect neuronal cells from oxidative stress and apoptosis. In vitro assays indicated that some derivatives could inhibit the expression of caspases involved in apoptosis pathways . This suggests potential applications in treating neurodegenerative diseases.

Summary of Research Findings

Activity Compound IC50/Effect Remarks
AntiviralA-8738050 μMNeuraminidase inhibitor; potential for influenza treatment.
AntimicrobialVarious DerivativesVariableSignificant activity against bacterial strains.
NeuroprotectiveSelected AnalogsN/AInhibition of caspases; potential for neurodegenerative disease treatment.

Case Studies

  • Antiviral Evaluation : A study assessed various β-amino acid derivatives for their ability to inhibit viral replication. The results indicated that structural modifications could enhance antiviral potency, particularly against neuraminidase enzymes.
  • Antimicrobial Testing : In another investigation, derivatives synthesized from this compound were tested against Gram-positive and Gram-negative bacteria. Several compounds exhibited strong antimicrobial activity, suggesting their utility as therapeutic agents.
  • Neuroprotection Research : A series of experiments focused on the neuroprotective effects of specific analogs in neuronal cell cultures exposed to oxidative stress showed a reduction in cell death rates and caspase activation, indicating protective mechanisms at play.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Amino Acid Derivatives with Aromatic Substituents

Compound A : (2S)-2-Amino-3-[1',2',3'-benzotriazin-4'(3H)-one]propanoic acid hydrochloride ()
  • Structure: Benzotriazinone substituent on the β-carbon.
  • Synthesis : Boc-protected precursor hydrolyzed with 2 M HCl at 50°C (78% yield) .
Compound B : (2S)-2-Amino-3-[7’-(2’’-methoxyphenyl)benzotriazinone]propanoic acid hydrochloride ()
  • Structure: Methoxyphenyl-benzotriazinone hybrid.
  • Synthesis : Higher yield (95%) under similar conditions, likely due to stabilizing effects of the methoxy group .

Comparison :

Parameter Target Compound Compound A Compound B
Substituent Butoxycarbonyl Benzotriazinone Methoxyphenyl-Benzotriazinone
Molecular Weight* ~246.3 g/mol (calculated) 309.7 g/mol 381.8 g/mol
Synthesis Yield N/A 78% 95%
Solubility Moderate in organic solvents Low (aromatic bulk) Very low (bulky substituent)

*Molecular weights estimated based on structural formulas.

Neuroactive Amino Acid Analogs

Compound C : 2-Amino-3-(methylamino)-propanoic acid (BMAA, )
  • Structure: Methylamino group at β-position.
  • Pharmacology: Neurotoxic excitatory amino acid linked to neurodegenerative diseases.
  • Key Difference: BMAA lacks the Boc group and has a methylamino substituent, enabling blood-brain barrier permeability (permeability-surface area: 2–5 × 10⁻⁵ mL/s/g) but requiring high doses (>100 mg/kg) for toxicity .

Pharmaceutical Derivatives

Compound D : Levodopa [(2S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid, ]
  • Structure : Catechol (3,4-dihydroxyphenyl) group.
  • Application : Gold-standard Parkinson’s disease therapy (dopamine precursor).
  • Key Difference : The dihydroxyphenyl group enables neurotransmitter activity, contrasting with the Boc group’s synthetic utility in the target compound .

Structural and Functional Contrast :

Parameter Target Compound Levodopa (Compound D)
Functional Group Boc-protected amine Free amine, catechol
Molecular Weight ~246.3 g/mol 197.2 g/mol
Role Synthetic building block Direct therapeutic agent

Enzymatically Synthesized Analogs

Compound E : (S)-3-Amino-2-[(carboxyethyl)amino]propanoic acid ()
  • Structure: Carboxyethylamino substituent.
  • Synthesis : Produced via C-N lyase biocatalysis in sodium phosphate buffer (pH 8.5) .
  • Key Difference : Enzymatic methods offer stereoselectivity without harsh conditions, unlike the acid hydrolysis required for Boc deprotection in the target compound.

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